molecular formula C21H21NO B392607 3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one

3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B392607
M. Wt: 303.4g/mol
InChI Key: UPVIYVOEIBWKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a fluorene moiety attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 9H-fluoren-2-amine with 5,5-dimethyl-2-cyclohexen-1-one under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic addition to the cyclohexenone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like NH3, RSH in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted fluorenes with various functional groups.

Scientific Research Applications

3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-2-ylamine: Shares the fluorene moiety but lacks the cyclohexenone ring.

    5,5-dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone ring but lacks the fluorene moiety.

    2,7-dichloro-9H-fluorene: A fluorene derivative with chlorine substituents.

Uniqueness

3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of the fluorene and cyclohexenone moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4g/mol

IUPAC Name

3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C21H21NO/c1-21(2)12-17(11-18(23)13-21)22-16-7-8-20-15(10-16)9-14-5-3-4-6-19(14)20/h3-8,10-11,22H,9,12-13H2,1-2H3

InChI Key

UPVIYVOEIBWKNU-UHFFFAOYSA-N

SMILES

CC1(CC(=CC(=O)C1)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C

Origin of Product

United States

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